![molecular formula C7H7N5 B2413321 3-(1H-pyrazol-1-yl)pyrazin-2-amine CAS No. 1692631-95-0](/img/structure/B2413321.png)
3-(1H-pyrazol-1-yl)pyrazin-2-amine
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Overview
Description
3-(1H-pyrazol-1-yl)pyrazin-2-amine is a compound that has been mentioned in the context of being a potential HPK1 inhibitor . HPK1 is a kinase that plays a role in various immune cell functions and is associated with certain diseases, including cancer .
Molecular Structure Analysis
The molecular structure of 3-(1H-pyrazol-1-yl)pyrazin-2-amine is characterized by the presence of a pyrazin-2-amine group and a 1H-pyrazol-1-yl group . The compound has a molecular weight of 161.17 .Physical And Chemical Properties Analysis
3-(1H-pyrazol-1-yl)pyrazin-2-amine is a powder with a melting point of 125-126 degrees Celsius .Scientific Research Applications
- Application : As an inhibitor of HPK1 (Hematopoietic Progenitor Kinase 1), this compound shows promise in cancer therapy. HPK1 plays a role in immune regulation and tumor progression. By inhibiting HPK1, this compound may help modulate immune responses and suppress cancer growth .
- Activity : In vitro studies demonstrate potent antipromastigote activity against Leishmania parasites. Molecular simulations suggest favorable binding in the LmPTR1 pocket, supporting its efficacy .
- Activity : Researchers have explored its antimalarial potential. Further studies are needed to validate its effectiveness against Plasmodium species .
HPK1 Inhibition for Cancer Treatment
Antipromastigote Activity in Leishmaniasis
Antimalarial Evaluation
1,2,3-Triazolo[4,5-b]pyrazine Synthesis
Mechanism of Action
Target of Action
The primary target of 3-(1H-pyrazol-1-yl)pyrazin-2-amine is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a member of the MAP4Ks family, which plays a crucial role in the regulation of various immune cells .
Mode of Action
3-(1H-pyrazol-1-yl)pyrazin-2-amine interacts with HPK1, modulating its activity . This modulation, specifically inhibition, can be used to treat HPK1 related disorders or diseases, including cancer .
Biochemical Pathways
HPK1 regulates diverse functions of various immune cells. Its kinase activity is induced upon activation of T cell receptors (TCR), B cell receptors (BCR), transforming growth factor receptor (TGF-βR), and Gs-coupled PGE2 receptors (EP2 and EP4) . Overexpression of HPK1 suppresses TCR-induced activation of AP-1-dependent gene transcription in a kinase-dependent manner .
Pharmacokinetics
The compound’s ability to inhibit hpk1 suggests it has sufficient bioavailability to reach its target within the body .
Result of Action
The inhibition of HPK1 by 3-(1H-pyrazol-1-yl)pyrazin-2-amine can lead to the treatment of HPK1 related disorders or diseases, including cancer .
properties
IUPAC Name |
3-pyrazol-1-ylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHNRZBNWREEFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)pyrazin-2-amine |
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